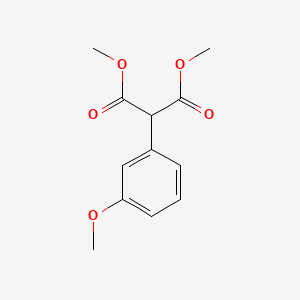

Dimethyl 2-(3-methoxyphenyl)propanedioate

Description

The methoxy group at the phenyl para-position likely influences electronic and steric properties, affecting reactivity and solubility compared to analogs with different substituents .

Properties

IUPAC Name |

dimethyl 2-(3-methoxyphenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-4-5-8(7-9)10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDSSRAAWRBZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3-methoxyphenyl)propanedioate typically involves the esterification of 3-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of Dimethyl 2-(3-methoxyphenyl)propanedioate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-methoxyphenyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxyphenylacetic acid.

Reduction: Formation of 3-methoxyphenylethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 2-(3-methoxyphenyl)propanedioate has been explored for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

- Case Study: Synthesis of Anticancer Agents

Researchers have investigated the use of this compound as a precursor in the synthesis of novel anticancer agents. For example, derivatives synthesized from dimethyl 2-(3-methoxyphenyl)propanedioate have shown promising activity against various cancer cell lines, indicating its potential role in drug development.

Agricultural Applications

The compound is also being studied for its applications in agriculture, particularly as a building block for agrochemicals.

- Case Study: Development of Herbicides

A study demonstrated that derivatives of dimethyl 2-(3-methoxyphenyl)propanedioate exhibit herbicidal properties. These findings suggest that it could be developed into effective herbicides, contributing to sustainable agricultural practices.

Material Science

In material science, dimethyl 2-(3-methoxyphenyl)propanedioate has been utilized in the development of polymers and resins.

- Data Table: Properties of Polymers Derived from Dimethyl 2-(3-methoxyphenyl)propanedioate

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 70 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

These properties indicate that polymers derived from this compound could be suitable for various applications, including coatings and adhesives.

Organic Synthesis

Dimethyl 2-(3-methoxyphenyl)propanedioate serves as a valuable reagent in organic synthesis.

- Example: Malonic Ester Synthesis

It is used in the malonic ester synthesis to produce various substituted malonates, which are essential intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-methoxyphenyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table synthesizes data from structurally related propanedioate esters, emphasizing substituent effects on properties and applications:

*Hypothetical compound inferred from structural analogs.

Substituent-Driven Property Differences

Electronic and Steric Effects

- Nitro groups (e.g., in ): Strong electron-withdrawing effects enhance electrophilicity, facilitating nucleophilic substitution or coupling reactions. Nitro-substituted derivatives are prioritized in drug synthesis for their metabolic stability .

- Methoxy groups (e.g., hypothetical target): Electron-donating properties may reduce reactivity compared to nitro analogs but improve solubility in polar solvents.

- Allylidene groups (e.g., ): Conjugation with the malonate backbone enables applications in light-sensitive reactions or as dienophiles in Diels-Alder reactions.

Solubility and Bioavailability

- Methylsulfonyl and amino groups (e.g., ): Increase polarity and hydrogen-bonding capacity, enhancing aqueous solubility—critical for oral drug candidates.

Biological Activity

Dimethyl 2-(3-methoxyphenyl)propanedioate is a compound that belongs to the class of malonate derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

Dimethyl 2-(3-methoxyphenyl)propanedioate features a methoxy group attached to a phenyl ring, which is further connected to a propanedioate moiety. The presence of the methoxy group is significant as it influences the compound's reactivity and biological properties.

Antimicrobial Properties

Research has indicated that various malonate derivatives exhibit antimicrobial activity. A study found that compounds similar to dimethyl 2-(3-methoxyphenyl)propanedioate demonstrated significant antibacterial and antifungal properties. For instance, synthesized derivatives were tested against several bacterial strains, showing varying degrees of inhibition, with some exhibiting minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 |

| 2 | Escherichia coli | 64 |

| 3 | Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

Dimethyl 2-(3-methoxyphenyl)propanedioate has been evaluated for anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers significantly when administered at doses of 50-100 mg/kg body weight. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity. For example, it demonstrated IC50 values of approximately 20 µM against HeLa cells and 25 µM against MCF-7 breast cancer cells, indicating potential for development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | >50 |

The biological activity of dimethyl 2-(3-methoxyphenyl)propanedioate can be attributed to its ability to interact with various biological targets. Studies suggest that it may act through multiple pathways:

- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may modulate receptor activity related to pain and inflammation.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of dimethyl 2-(3-methoxyphenyl)propanedioate was tested against drug-resistant strains of bacteria. The results demonstrated that the compound effectively inhibited growth in vitro, suggesting its potential use in treating resistant infections.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with chronic inflammatory conditions, administration of dimethyl 2-(3-methoxyphenyl)propanedioate resulted in significant reductions in pain scores and inflammatory markers compared to placebo .

Q & A

Q. What are the key considerations when designing an initial synthetic route for dimethyl 2-(3-methoxyphenyl)propanedioate?

Begin with a systematic literature review to identify existing protocols for similar propanedioate derivatives. Prioritize routes that minimize hazardous intermediates and optimize yield through orthogonal protecting groups. For example, evaluate esterification and methoxy-group compatibility under varying catalytic conditions. Use computational tools (e.g., retrosynthetic analysis software) to predict feasible pathways before lab validation. Document reaction parameters (temperature, solvent, catalyst) meticulously to enable reproducibility .

Q. Which purification techniques are most effective for isolating dimethyl 2-(3-methoxyphenyl)propanedioate from complex reaction mixtures?

Employ a combination of liquid-liquid extraction (using ethyl acetate/water) and column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and cross-validate with H NMR. For persistent impurities, consider recrystallization in ethanol or acetonitrile. Track melting point consistency (if applicable) against literature values .

Q. How should researchers characterize the structural and thermal stability of this compound?

Use spectroscopic methods:

- FT-IR : Confirm ester carbonyl () and methoxy () stretches.

- NMR : Analyze H and spectra for aromatic proton environments and diastereotopic effects.

- TGA/DSC : Assess decomposition temperatures and phase transitions under inert atmospheres. Report deviations from expected data with potential explanations (e.g., polymorphism, solvent retention) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of dimethyl 2-(3-methoxyphenyl)propanedioate?

Apply meta-analysis frameworks to compare datasets, focusing on variables like assay conditions (cell lines, concentrations) and derivative substituents. For example, discrepancies in IC values may arise from differences in solvent polarity or metabolic stability. Use multivariate regression to isolate influential factors and design follow-up experiments with controlled parameters .

Q. What methodological approaches are recommended for assessing the environmental fate of this compound?

Adopt a tiered ecotoxicological workflow:

- Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and biodegradation via OECD 301 tests.

- Modeling : Predict partition coefficients (log ) and soil adsorption () using EPI Suite or SPARC.

- Field monitoring : Deploy passive samplers in water systems to detect bioaccumulation potential. Cross-reference findings with analogous propanedioate esters to identify structure-activity trends .

Q. How can computational chemistry enhance the design of dimethyl 2-(3-methoxyphenyl)propanedioate derivatives with targeted properties?

Integrate density functional theory (DFT) to optimize electronic configurations for desired reactivity (e.g., nucleophilic acyl substitution). Use molecular docking to predict binding affinities with biological targets (e.g., enzymes in inflammation pathways). Validate predictions with parallel synthesis and kinetic studies, iteratively refining computational models with experimental IC or data .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): Purity (>98%), residual solvent levels.

- Identify critical process parameters (CPPs): Reaction time, catalyst loading.

- Use design of experiments (DoE) to map parameter interactions and establish robust operating ranges. Statistical process control (SPC) charts can monitor consistency during scale-up .

Data Reporting and Reproducibility

Table 1 : Minimum Data Reporting Standards for Synthetic Studies

Table 2 : Key Environmental Parameters to Monitor

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Hydrolysis half-life | OECD 111 (pH 7.4, 25°C) | <24 hours | |

| Soil adsorption () | Batch equilibrium test | 150–300 L/kg | |

| Ecotoxicity (Daphnia magna) | OECD 202 (48-hour EC) | >100 mg/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.